molecular formula C6H8BNaO3 B1387663 Sodium (Trihydroxy)phenylborate CAS No. 52542-80-0

Sodium (Trihydroxy)phenylborate

Cat. No. B1387663
CAS RN: 52542-80-0
M. Wt: 161.93 g/mol
InChI Key: ZNXSFEXRXNJDNK-UHFFFAOYSA-N
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Description

Sodium (Trihydroxy)phenylborate is a boronic acid that can be synthesized by the reaction of phenylboronic acid with sodium hydroxide . It is used in organic chemistry as an activator for various reactions .


Synthesis Analysis

The synthesis of Sodium (Trihydroxy)phenylborate involves the reaction of phenylboronic acid with sodium hydroxide .


Molecular Structure Analysis

The molecular formula of Sodium (Trihydroxy)phenylborate is C6H8BNaO3 . Its molecular weight is 161.93 g/mol .


Chemical Reactions Analysis

Sodium (Trihydroxy)phenylborate is used in organic chemistry as an activator for various reactions, such as formylation, transition metal-catalyzed cross coupling, hydrosilylation, and nitro group reduction .


Physical And Chemical Properties Analysis

Sodium (Trihydroxy)phenylborate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Safety And Hazards

Sodium (Trihydroxy)phenylborate may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of water .

properties

IUPAC Name

sodium;trihydroxy(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BO3.Na/c8-7(9,10)6-4-2-1-3-5-6;/h1-5,8-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXSFEXRXNJDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659805
Record name Sodium trihydroxy(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (Trihydroxy)phenylborate

CAS RN

52542-80-0
Record name Sodium trihydroxy(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (Trihydroxy)phenylborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Watariguchi, M Fujimori, K Atsumi, T Hinoue - Analytical Sciences, 2016 - jstage.jst.go.jp
Fullerene (C60) changes to its anion radical (C60•–) in the presence of tetraphenylborate (TPB–) under visible-light illumination. Using voltammetry at a liquid/liquid interface, we …
Number of citations: 7 www.jstage.jst.go.jp
A Rajmane, S Jadhav, A Kumbhar - Journal of Organometallic Chemistry, 2022 - Elsevier
The Pd catalyzed cross-coupling reactions have played a crucial role in accomplishing different valuable organic transformations. These transformations involve the use of …
Number of citations: 6 www.sciencedirect.com
Ặ Ώཱྀ - soar-ir.repo.nii.ac.jp
ࢽࢺࣟ࣋ࣥࢮࣥ 㸦 NB 㸧୰࡟࠾࠸ ࡚ 㸪 ࣇ࣮ࣛࣞࣥ 㸦 C60 㸧 ࡣ Tetraphenylborate 㸦 TPB-㸧 ඹᏑ ୗ࡛ග↷ ᑕࡉࢀࡿ࡜ 㸪 ୍ 㔜㡯 ບ㉳≧ ែ 㸦 1C60* 㸧 ࢆ⤒ ࡚୕ 㔜㡯 ບ㉳≧ ែ 㸦 3C60* 㸧࡜࡞ ࡾ 㸪 TPB-ࢆ …‎
Number of citations: 3 soar-ir.repo.nii.ac.jp
渡口繁 - 2016 - soar-ir.repo.nii.ac.jp
ಙᕞ኱ᏛᑂᰝᏛ఩ㄽᩥ Page 1 1 ಙᕞ኱ᏛᑂᰝᏛ఩ㄽᩥ ᾮᾮ⏺㠃࡟࠾ࡅࡿࣇ࣮ࣛࣞࣥࡢග཯ᛂࢆ฼⏝ࡋࡓ ග㟁Ẽ໬Ꮫ⵳㟁ụࡢ㛤Ⓨ࡜ࡑࡢග໬Ꮫ཯ᛂࡢ㟁Ẽ໬Ꮫⓗ◊✲ 2016 ᖺ 3 ᭶ Ώཱྀ ⦾ Page 2 2Yi ┠ḟ 1 ⥴ゝ ........................…
Number of citations: 4 soar-ir.repo.nii.ac.jp

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